Cas no 2639423-02-0 (tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate)

Tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate is a specialized benzoate ester derivative featuring both an amino and a methylcarbamoyl methoxy functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its tert-butyl ester group enhances stability and solubility, facilitating handling and purification. The presence of the amino and carbamoyl moieties offers versatile reactivity for further functionalization, making it useful in the development of bioactive molecules. The compound’s well-defined structure and high purity ensure reproducibility in synthetic applications. Its balanced properties make it suitable for use in peptide coupling, heterocycle synthesis, and other fine chemical processes.
tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate structure
2639423-02-0 structure
Product name:tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate
CAS No:2639423-02-0
MF:C14H20N2O4
MW:280.319603919983
CID:5664255
PubChem ID:165902975

tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-27724271
    • tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
    • 2639423-02-0
    • tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate
    • Inchi: 1S/C14H20N2O4/c1-14(2,3)20-13(18)9-5-6-10(15)11(7-9)19-8-12(17)16-4/h5-7H,8,15H2,1-4H3,(H,16,17)
    • InChI Key: PDFZHUNCEKPZIM-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=C(C=1)OCC(NC)=O)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 280.14230712g/mol
  • Monoisotopic Mass: 280.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 90.6Ų

tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27724271-0.5g
tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
2639423-02-0 95.0%
0.5g
$891.0 2025-03-20
Enamine
EN300-27724271-2.5g
tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
2639423-02-0 95.0%
2.5g
$1819.0 2025-03-20
Enamine
EN300-27724271-10.0g
tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
2639423-02-0 95.0%
10.0g
$3992.0 2025-03-20
Enamine
EN300-27724271-0.05g
tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
2639423-02-0 95.0%
0.05g
$780.0 2025-03-20
Enamine
EN300-27724271-5.0g
tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
2639423-02-0 95.0%
5.0g
$2692.0 2025-03-20
Enamine
EN300-27724271-1.0g
tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
2639423-02-0 95.0%
1.0g
$928.0 2025-03-20
Enamine
EN300-27724271-1g
tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
2639423-02-0
1g
$928.0 2023-09-10
Enamine
EN300-27724271-0.25g
tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
2639423-02-0 95.0%
0.25g
$855.0 2025-03-20
Enamine
EN300-27724271-0.1g
tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
2639423-02-0 95.0%
0.1g
$817.0 2025-03-20
Enamine
EN300-27724271-10g
tert-butyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
2639423-02-0
10g
$3992.0 2023-09-10

Additional information on tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate

Introduction to Tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate (CAS No. 2639423-02-0)

Tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate, identified by its Chemical Abstracts Service (CAS) number 2639423-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzoate derivatives, characterized by its complex functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a tert-butyl group, an amino moiety, a methylcarbamoyl substituent, and a methoxy group on the benzene ring endows it with a multifaceted structure that makes it a valuable intermediate in the synthesis of more complex molecules.

The structural configuration of Tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate is meticulously designed to enhance reactivity and selectivity in synthetic pathways. The tert-butyl group, known for its steric hindrance, plays a crucial role in directing reactions towards desired products while minimizing unwanted side reactions. This characteristic is particularly useful in multi-step syntheses where regioselectivity is paramount. The amino group introduces nucleophilic properties, enabling further functionalization through reactions such as acylation, alkylation, or coupling with other heterocyclic compounds. Additionally, the methylcarbamoyl moiety contributes to hydrogen bonding capabilities and can influence solubility and binding affinity in biological systems.

The methoxy group on the benzene ring adds another layer of reactivity, allowing for oxidation or demethylation processes that can lead to the formation of hydroxylated or carboxylic acid derivatives. These modifications are often critical in fine-tuning the pharmacological properties of drug candidates. The combination of these functional groups makes Tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate a versatile building block for medicinal chemists exploring novel therapeutic agents.

In recent years, there has been growing interest in benzoate derivatives due to their demonstrated efficacy in various biological assays. Studies have highlighted the potential of benzoate-based compounds as modulators of enzyme activity, receptor binding, and cellular signaling pathways. For instance, modifications at the positions adjacent to the carboxyl group can significantly alter interactions with biological targets. The specific arrangement of substituents in Tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate may confer unique advantages in terms of metabolic stability, membrane permeability, and target specificity.

One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that address these conditions more effectively. The structural features of Tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate, particularly its ability to mimic natural substrates or bind to allosteric sites on kinases, make it a candidate for such applications.

Another emerging field where this compound finds relevance is in the realm of neurodegenerative diseases. Research indicates that certain benzoate derivatives can cross the blood-brain barrier and interact with neurotransmitter systems. The presence of polar functional groups like the amino and methylcarbamoyl moieties enhances solubility and facilitates penetration into neural tissues. Preclinical studies have suggested that compounds with similar structural motifs may have potential as neuroprotective agents or as tools to modulate synaptic transmission.

The synthesis of Tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted benzene derivatives and carbamic acid esters or salts derived from methanolysis. Advances in catalytic methods have also enabled more efficient syntheses, reducing waste and improving scalability for industrial applications.

In conclusion, Tert-butyl 4-amino-3-(methylcarbamoyl)methoxybenzoate (CAS No. 2639423-02-0) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research and development. Its unique combination of substituents makes it a valuable intermediate for synthesizing novel bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for benzoate derivatives, compounds like this are likely to play an increasingly important role in drug discovery pipelines.

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